1-Amino-2,2-dimethyl-5-(methylthio)pentan-3-ol
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Overview
Description
1-Amino-2,2-dimethyl-5-(methylthio)pentan-3-ol is an organic compound with the molecular formula C8H19NOS It is characterized by the presence of an amino group, a hydroxyl group, and a methylthio group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2,2-dimethyl-5-(methylthio)pentan-3-ol typically involves multi-step organic reactions. One common method involves the alkylation of a suitable precursor with methylthiol, followed by the introduction of the amino and hydroxyl groups through subsequent reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2,2-dimethyl-5-(methylthio)pentan-3-ol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Amino-2,2-dimethyl-5-(methylthio)pentan-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-2,2-dimethyl-5-(methylthio)pentan-3-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(methylthio)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a pentane backbone.
1-Amino-2,2-dimethyl-5-(methylthio)pentane: Lacks the hydroxyl group present in 1-Amino-2,2-dimethyl-5-(methylthio)pentan-3-ol.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for versatile interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H19NOS |
---|---|
Molecular Weight |
177.31 g/mol |
IUPAC Name |
1-amino-2,2-dimethyl-5-methylsulfanylpentan-3-ol |
InChI |
InChI=1S/C8H19NOS/c1-8(2,6-9)7(10)4-5-11-3/h7,10H,4-6,9H2,1-3H3 |
InChI Key |
NMTYJIXKUWNNIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(CCSC)O |
Origin of Product |
United States |
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